molecular formula C19H28N2O3 B1665650 3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione CAS No. 53873-21-5

3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione

Cat. No. B1665650
CAS RN: 53873-21-5
M. Wt: 332.4 g/mol
InChI Key: UJFNSGBGJMRZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-2979 is a tryptophan hydroxylase (TPH) activation inhibitor that shows antidepressant properties in rodent models of depression.

Scientific Research Applications

Inhibition of Tryptophan Hydroxylase Activation

  • Research Application : This compound, referred to as AGN 2979, inhibits the activation of tryptophan hydroxylase. It blocks the increase in enzyme activity in brainstem slices exposed to depolarizing mediums or calcium mobilizing agents. This inhibition pattern is similar to that found in antipsychotic drugs like haloperidol and fluphenazine (Boadle-Biber & Phan, 1986).

Use as Acid-Base Titration Indicator

  • Research Application : The compound has been synthesized for use as an indicator in acid-base titration. In certain forms, it displays a color change in response to pH changes, making it a potential tool for analytical chemistry applications (Pyrko, 2021).

Crystal Structure Analysis

  • Research Application : Studies on the crystal structure of similar compounds reveal insights into their molecular conformations. This is important for understanding their chemical properties and potential applications in materials science (Wang et al., 2011).

Synthesis and Structural Studies

  • Research Application : Various synthesis methods and structural studies of compounds closely related to 3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione provide insights into their molecular behavior, which is crucial for pharmaceutical and chemical industries (Alphonsa et al., 2016).

Potential Antimicrobial Properties

  • Research Application : Some derivatives of this compound have been studied for their potential antimicrobial properties. This research is particularly relevant in the development of new drugs and treatments for bacterial and fungal infections (Bhosle et al., 2018).

properties

CAS RN

53873-21-5

Product Name

3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23)

InChI Key

UJFNSGBGJMRZKS-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C

Canonical SMILES

CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione
AGN 2979
AGN 2979 hydrochloride
AGN-2979
SC 48274
SC-48274

Origin of Product

United States

Synthesis routes and methods

Procedure details

The but-1-ene product above is dissolved in acetic acid (45 ml) and sulphuric acid (30 ml) added. The resultant mixture is maintained at 100° until cyclisation is complete, as determined by working-up an aliquot and studying the infrared spectrum of the product. The solution is cooled and poured into excess ammonia/ice, the pH adjusted to about 8 with aqueous ammonia and the solution extracted with chloroform (three times). The organic solutions are combined, dried, filtered and the solvent removed. The residual dione is crystallised and recrystallised from ethanol to give white crystals of 3-(m-methoxyphenyl)-3-(γ-N,N-dimethylaminopropyl)-4,4-dimethyl-2,6-dioxo-piperidine, m.pt. 167°-9°.
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but-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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